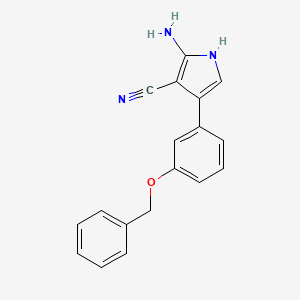

2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The parent structure is identified as 1H-pyrrole, indicating the presence of a hydrogen atom attached to the nitrogen atom of the five-membered aromatic ring. The numbering system begins with the nitrogen atom designated as position 1, with subsequent carbon atoms numbered sequentially around the ring structure.

The compound's complete systematic name reflects its substitution pattern: the amino group (-NH2) occupies position 2, the carbonitrile group (-CN) is located at position 3, and the 3-(benzyloxy)phenyl substituent is attached at position 4. The benzyloxy component represents a phenylmethoxy group (C6H5-CH2-O-) connected to the meta position of the phenyl ring. This nomenclature system ensures unambiguous identification and distinguishes this compound from related pyrrole derivatives.

Chemical database identifiers provide additional systematic classification. The compound is registered with the Chemical Abstracts Service number 1179361-70-6, while PubChem assigns the Compound Identifier 45505681. The Simplified Molecular Input Line Entry System notation is recorded as N#CC1=C(N)NC=C1C2=CC=CC(OCC3=CC=CC=C3)=C2, providing a linear text representation of the molecular structure. These standardized identifiers facilitate database searches and ensure consistent identification across different chemical information systems.

| Identification Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 1179361-70-6 |

| PubChem CID | 45505681 |

| Molecular Formula | C18H15N3O |

| Molecular Weight | 289.33 g/mol |

| SMILES Notation | N#CC1=C(N)NC=C1C2=CC=CC(OCC3=CC=CC=C3)=C2 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted pyrrole systems with additional complexity introduced by the aromatic substituents. The central pyrrole ring maintains planarity consistent with its aromatic character, with bond angles approaching the ideal 108° for pentagonal geometry. The aromatic nature of pyrrole results from the delocalization of the nitrogen lone pair into the ring system, creating a six-electron aromatic system according to Hückel's rule.

Conformational flexibility primarily arises from rotation around the bond connecting the pyrrole ring to the phenyl substituent at position 4. The 3-(benzyloxy)phenyl group can adopt various orientations relative to the pyrrole plane, with the most stable conformations determined by minimization of steric interactions and optimization of aromatic-aromatic interactions. The benzyloxy side chain introduces additional rotational degrees of freedom, particularly around the ether linkage and the benzyl-phenyl connection.

The carbonitrile group at position 3 demonstrates linear geometry with a C≡N bond length of approximately 1.17 Å, characteristic of triple bonds. The amino group at position 2 exhibits pyramidal geometry when protonated but can adopt a more planar configuration when participating in hydrogen bonding or conjugation with the aromatic system. The spatial arrangement of these functional groups creates potential sites for intermolecular interactions, influencing crystal packing and solution behavior.

Electronic effects within the molecule result from the interplay between electron-donating amino substituents and electron-withdrawing carbonitrile groups. The phenyl rings contribute additional π-electron density and can participate in aromatic stacking interactions. Computational studies suggest that the most stable conformations involve partial overlap between the pyrrole ring and the attached phenyl system, maximizing conjugation while minimizing steric hindrance.

Crystallographic Characterization (Nuclear Magnetic Resonance/Mass Spectrometry)

Spectroscopic characterization of this compound relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry, as comprehensive X-ray crystallographic data remains limited in the current literature. Proton nuclear magnetic resonance studies reveal distinctive chemical shift patterns characteristic of the substituted pyrrole framework. The pyrrole NH proton typically appears as a broad singlet in the range of 10-12 parts per million, indicating its involvement in hydrogen bonding or exchange processes.

Aromatic proton signals from both the pyrrole ring and the substituted phenyl groups appear in the 6.5-8.0 parts per million region. The pyrrole ring protons at positions 3 and 5 exhibit chemical shifts around 6.2-6.7 parts per million, while the benzyloxyphenyl aromatic protons appear as complex multiplets between 7.0-7.6 parts per million. The benzylic CH2 protons of the benzyloxy group produce a characteristic singlet around 5.0 parts per million, confirming the ether linkage.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The carbonitrile carbon resonates at approximately 115-120 parts per million, while aromatic carbons appear in the 120-160 parts per million range. The benzylic carbon typically appears around 70 parts per million, and quaternary aromatic carbons show distinct chemical shifts depending on their substitution patterns. Signal multiplicities and coupling patterns confirm the proposed substitution pattern and help distinguish between different positional isomers.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 289, consistent with the calculated molecular weight. Fragmentation patterns provide structural information, with common fragments including loss of the benzyloxy group (mass 91) and formation of substituted pyrrole fragments. High-resolution mass spectrometry ensures accurate molecular formula determination and confirms the presence of three nitrogen atoms and one oxygen atom within the molecular structure.

| Spectroscopic Parameter | Observed Value | Assignment |

|---|---|---|

| 1H NMR (pyrrole NH) | 10-12 ppm | NH proton |

| 1H NMR (aromatic) | 6.5-8.0 ppm | Aromatic CH |

| 1H NMR (benzylic) | ~5.0 ppm | OCH2 protons |

| 13C NMR (nitrile) | 115-120 ppm | C≡N carbon |

| 13C NMR (aromatic) | 120-160 ppm | Aromatic carbons |

| Mass spectrum (M+) | 289 m/z | Molecular ion |

Tautomeric Forms and Electronic Delocalization Patterns

The tautomeric behavior of this compound involves several potential forms arising from the mobility of hydrogen atoms within the heterocyclic system. The primary tautomeric equilibrium occurs between the 1H-pyrrole form, where the hydrogen atom is attached to the nitrogen atom, and alternative 2H-pyrrole and 3H-pyrrole forms where the hydrogen migrates to different carbon positions. Research on related pyrrole systems demonstrates that the 1H-tautomer generally predominates due to the stabilization provided by aromaticity and optimal electronic distribution.

The amino substituent at position 2 introduces additional tautomeric possibilities through amino-imino equilibria. The amino form (-NH2) can potentially tautomerize to an imino form (=NH) with concurrent hydrogen migration, although this process typically requires specific environmental conditions or catalytic assistance. Studies on related aminopyrrole compounds suggest that the amino tautomer remains favored under normal conditions due to the greater stability of the aromatic pyrrole system.

Electronic delocalization patterns within the molecule involve multiple conjugated systems. The primary delocalization occurs within the pyrrole ring, where the nitrogen lone pair participates in the aromatic π-system. Secondary delocalization extends through the attached phenyl rings, creating an extended conjugated network. The carbonitrile group acts as an electron-withdrawing substituent, influencing the electron density distribution throughout the aromatic system and potentially stabilizing certain charge-separated resonance forms.

The benzyloxyphenyl substituent contributes additional electronic effects through its aromatic character and the electron-donating properties of the ether oxygen. This creates a push-pull electronic system where electron density flows from the electron-rich ether oxygen toward the electron-deficient carbonitrile group through the conjugated aromatic framework. Such electronic arrangements are characteristic of compounds with potential nonlinear optical properties and enhanced chemical reactivity.

Quantum mechanical calculations on related pyrrole derivatives indicate that tautomeric equilibria are sensitive to environmental factors including solvent polarity, temperature, and pH conditions. In polar solvents, hydrogen bonding interactions can stabilize particular tautomeric forms, while in nonpolar environments, intrinsic electronic factors predominate. The presence of multiple functional groups in this compound creates opportunities for complex tautomeric behavior that depends on specific experimental conditions and intermolecular interactions.

属性

IUPAC Name |

2-amino-4-(3-phenylmethoxyphenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c19-10-16-17(11-21-18(16)20)14-7-4-8-15(9-14)22-12-13-5-2-1-3-6-13/h1-9,11,21H,12,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVOUHLLVLIIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNC(=C3C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670545 | |

| Record name | 2-Amino-4-[3-(benzyloxy)phenyl]-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-70-6 | |

| Record name | 2-Amino-4-[3-(benzyloxy)phenyl]-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Ethanol (EtOH) | Commonly used for good solubility |

| Temperature | ~60 °C | Mild heating to promote reaction |

| Catalyst | Acetic acid (AcOH) or triethylamine (Et3N) | Acid catalysis favors cascade reaction |

| Reaction Time | 2 hours | Efficient reaction time |

| Substrates | 3-(benzyloxy)benzaldehyde, malononitrile, ammonium acetate | Multi-component reaction components |

| Yield | Up to 86% | High efficiency |

This approach leverages the reactivity of α-hydroxyketones, primary amines, and malononitrile derivatives to form the pyrrole ring and introduce the amino and cyano groups in a single operational step.

Stepwise Synthetic Route (Laboratory Scale)

A detailed laboratory synthesis may involve:

Synthesis of 3-(benzyloxy)benzaldehyde

- Starting from 3-hydroxybenzaldehyde, benzylation is performed using benzyl bromide and a base (e.g., K2CO3) in an aprotic solvent like DMF to protect the phenol group.

-

- Condensation of 3-(benzyloxy)benzaldehyde with malononitrile and ammonium acetate in ethanol under acidic catalysis leads to the formation of the this compound framework.

-

- The product is isolated by filtration or extraction, followed by recrystallization or chromatography to achieve high purity.

Industrial Production Considerations

Industrial synthesis adapts the laboratory multi-component cascade reaction to larger scales, focusing on:

- Yield optimization: Maximizing product output by refining reaction conditions and substrate ratios.

- Purity control: Employing advanced purification techniques to meet regulatory standards.

- Safety and environmental compliance: Using safer reagents and solvents, minimizing waste.

- Process automation: Implementing continuous flow synthesis for efficiency and reproducibility.

Though specific industrial protocols are proprietary, they generally follow the principles of the laboratory cascade reaction with modifications for scale and cost-effectiveness.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Three-component cascade reaction | 3-(benzyloxy)benzaldehyde, malononitrile, ammonium acetate, AcOH, EtOH, 60 °C | Up to 86% | Mild, one-pot, broad substrate scope |

| Stepwise synthesis | Benzylation of 3-hydroxybenzaldehyde, condensation with malononitrile and ammonium acetate | Moderate to high | Multi-step, requires intermediate purification |

| Zr-catalyzed pyrrole synthesis | N-acyl α-aminoaldehydes, 1,3-dicarbonyls, Zr catalyst, THF/1,4-dioxane/H2O | Up to 88% | High purity, mild conditions, potential for adaptation |

Research Findings and Notes

- The three-component cascade reaction is highly efficient for synthesizing 2-amino-3-cyanopyrrole frameworks with diverse substitutions, including benzyloxyphenyl groups.

- The reaction tolerates various sugars, amines, and oxoacetonitriles, indicating flexibility in substrate choice and functional group compatibility.

- Acid catalysis (e.g., acetic acid) under mild heating promotes the formation of the pyrrole ring and functional group incorporation within two hours.

- Industrial processes focus on adapting these methods to larger scale with emphasis on yield, purity, and environmental safety.

- Emerging catalytic systems (e.g., Zr-catalyzed) offer potential improvements in yield and operational simplicity for substituted pyrroles.

This comprehensive overview synthesizes available authoritative research and industrial knowledge on the preparation of this compound, emphasizing practical synthetic routes, reaction conditions, and recent advances in catalytic methodologies.

化学反应分析

Types of Reactions

2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: : Typically with oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: : Reduction reactions often use agents such as lithium aluminium hydride, resulting in amino derivative compounds.

Substitution: : Halogenation, nitration, and sulfonation reactions are common, often using halogens, nitric acid, or sulfuric acid.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

Reducing Agents: : Lithium aluminium hydride, sodium borohydride

Halogenating Agents: : Chlorine, bromine

Nitration Agents: : Nitric acid

Major Products

These reactions produce various derivatives, such as oxidized or reduced forms and halogenated or nitrated products. Each product's formation depends on the reaction conditions and the specific reagents used.

科学研究应用

2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile finds applications in several scientific fields:

Chemistry: : Used as a building block in organic synthesis to create complex molecules.

Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: : Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Industry: : Utilized in the development of new materials with unique properties, such as conductive polymers and advanced composites.

作用机制

The compound's mechanism of action is multifaceted, involving interactions with various molecular targets. These include binding to specific enzymes, altering their activity, and modulating receptor interactions. The presence of the amino and cyano groups plays a crucial role in its biochemical interactions and overall activity.

相似化合物的比较

Key Properties :

- Melting Point : 235–238°C (for the closely related derivative 6f, which shares structural similarity) .

- IR Spectra : Peaks at 3271 cm⁻¹ (N–H stretch), 2191 cm⁻¹ (C≡N stretch), and 1637 cm⁻¹ (C=O or conjugated C=C) .

- Synthetic Route: Typically synthesized via multicomponent reactions involving benzyloxy aldehydes, kojic acid derivatives, and malononitrile under reflux conditions .

Comparison with Similar Compounds

Structural Analogues with Positional Isomerism

2-Amino-4-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (Compound 6b)

- Substituent Position : 4-(benzyloxy)phenyl vs. 3-(benzyloxy)phenyl in the target compound.

- Key Difference : The para-substituted benzyloxy group may enhance steric accessibility for enzyme interactions compared to the meta-substituted analog.

2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile

- Substituent : Methoxy group replaces benzyloxy.

- No biological data is available for this analog .

Heterocyclic Variations

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile

2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives (e.g., Compound 6l)

- Structure: Pyrano[3,2-c]quinoline core with benzyloxy phenyl and methoxy groups.

- Activity : Demonstrates potent anti-BChE activity (IC₅₀ = 1.00±0.07 µM) due to interactions with both catalytic and peripheral anionic sites of BChE .

- Key Insight : The methoxy group on the phenyl ring is critical for binding to the enzyme’s peripheral site .

Functional Group Modifications

5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile

- Core Structure : Pyrazole instead of pyrrole.

2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Derivatives

- Modifications : Addition of pyridine fragments to the pyrrole core.

- Impact : Enhances π-stacking and hydrogen-bonding capabilities, though specific activity data is unavailable .

生物活性

2-Amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile, with CAS number 1179361-70-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

- Molecular Formula : C₁₈H₁₅N₃O

- Molecular Weight : 289.33 g/mol

- IUPAC Name : this compound

- Purity : Typically around 90% .

Mechanisms of Biological Activity

Research has identified various mechanisms through which this compound exerts its biological effects:

-

Inhibition of Metallo-Beta-Lactamases (MBLs) :

- A study highlighted that derivatives of this compound exhibit potent inhibitory activity against MBLs, which are critical in antibiotic resistance. The compound's structure allows it to effectively inhibit enzymes such as IMP-1, CphA, and AIM-1, enhancing the efficacy of existing antibiotics like meropenem against resistant strains .

-

Anticancer Properties :

- The compound has shown promise in inhibiting the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating strong potential for further development .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antibiotic Resistance :

- Cancer Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。